molecular formula C15H14N2O2S2 B2693480 N-(1,3-benzothiazol-5-yl)-2,5-dimethylbenzene-1-sulfonamide CAS No. 690962-06-2

N-(1,3-benzothiazol-5-yl)-2,5-dimethylbenzene-1-sulfonamide

Cat. No. B2693480
CAS RN: 690962-06-2
M. Wt: 318.41
InChI Key: PWGKTMAHFLRPIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzothiazol-5-yl)-2,5-dimethylbenzene-1-sulfonamide, also known as BZS, is a chemical compound that has gained significant attention in scientific research. This compound has been synthesized and studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science.

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives, including the compound , have been found to exhibit antimicrobial properties . They have been used as potential antimicrobial agents against various fungus strains such as Candida albicans and Aspergillus niger, and bacterial strains like Streptomyces griseus, Escherichia coli, and Bacillus subtilis .

Antiretroviral Activity

Thiazole derivatives have been used in the development of antiretroviral drugs. For instance, Ritonavir, a drug used in the treatment of HIV/AIDS, contains a thiazole moiety .

Antifungal Activity

Thiazole-based compounds have demonstrated antifungal properties . They have been used in the synthesis of compounds for antifungal applications .

Anticancer Activity

Thiazole derivatives have been used in the development of anticancer drugs. For example, Tiazofurin, an anticancer drug, contains a thiazole moiety .

Anti-Alzheimer’s Activity

Thiazole derivatives have shown potential in the treatment of Alzheimer’s disease . They have been used in the development of O-GlcNAcase inhibitors for treating Alzheimer’s disease and other tauopathies .

Antihypertensive Activity

Thiazole derivatives have been used in the development of antihypertensive drugs .

Antioxidant Activity

Thiazole derivatives have demonstrated antioxidant properties . They have been used in the synthesis of compounds with potent antioxidant activities .

Hepatoprotective Activity

Thiazole derivatives have shown hepatoprotective activities . They have been used in the development of drugs for the treatment of liver diseases .

Mechanism of Action

Target of Action

N-(benzo[d]thiazol-5-yl)-2,5-dimethylbenzenesulfonamide is a compound that has been found to have significant biological activity. Benzothiazole derivatives have been reported to exhibit anti-tubercular activity, suggesting that they may target enzymes or proteins essential for the survival of mycobacterium tuberculosis

Mode of Action

Benzothiazole derivatives have been reported to interact with their targets, leading to changes that inhibit the growth of mycobacterium tuberculosis . The specific interactions and resulting changes caused by N-(benzo[d]thiazol-5-yl)-2,5-dimethylbenzenesulfonamide remain to be elucidated.

Biochemical Pathways

Given the reported anti-tubercular activity of benzothiazole derivatives, it can be inferred that this compound may affect pathways essential for the survival of mycobacterium tuberculosis . The specific pathways and their downstream effects remain to be determined.

Result of Action

Benzothiazole derivatives have been reported to exhibit anti-tubercular activity, suggesting that they may inhibit the growth of mycobacterium tuberculosis . The specific molecular and cellular effects of N-(benzo[d]thiazol-5-yl)-2,5-dimethylbenzenesulfonamide remain to be elucidated.

properties

IUPAC Name

N-(1,3-benzothiazol-5-yl)-2,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S2/c1-10-3-4-11(2)15(7-10)21(18,19)17-12-5-6-14-13(8-12)16-9-20-14/h3-9,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWGKTMAHFLRPIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)SC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d]thiazol-5-yl)-2,5-dimethylbenzenesulfonamide

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